2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl fluoride
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Overview
Description
2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. This compound is characterized by the presence of a fluorophenyl group attached to a thiazole ring, which is further connected to a sulfonyl fluoride group. Sulfonyl fluorides are known for their reactivity and are widely used in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl fluoride can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with carbon disulfide and sodium hydroxide to form 4-fluorophenyl isothiocyanate. This intermediate is then reacted with 2-bromoacetophenone to yield 2-(4-fluorophenyl)-1,3-thiazole. The final step involves the sulfonylation of the thiazole ring using sulfuryl fluoride (SO2F2) to obtain the desired compound .
Chemical Reactions Analysis
2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiazolidines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.
Chemical Biology: The compound is employed in the study of protein-ligand interactions and as a probe for investigating biological pathways.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl fluoride involves the formation of covalent bonds with target proteins. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine, threonine, and cysteine, in the active sites of enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways and is exploited in the design of enzyme inhibitors .
Comparison with Similar Compounds
2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
4-Fluorophenylsulfonyl fluoride: Lacks the thiazole ring, making it less versatile in terms of reactivity and applications.
2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl fluoride: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
2-(4-Methylphenyl)-1,3-thiazole-4-sulfonyl fluoride: Contains a methyl group, which can influence its steric and electronic properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2S2/c10-7-3-1-6(2-4-7)9-12-8(5-15-9)16(11,13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIJEDGDYBJQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)S(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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